LAF-153 - 661482-39-9

LAF-153

Catalog Number: EVT-272425
CAS Number: 661482-39-9
Molecular Formula: C18H34N2O6
Molecular Weight: 374.478
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LAF-153 is a reversible Methionine Aminopeptidase‑2 (MetAP-2) Inhibitor.
Source and Classification

Vildagliptin was developed by Novartis and is classified as an antidiabetic medication. It is recognized for its selective inhibition of the dipeptidyl peptidase-4 enzyme, which plays a crucial role in glucose metabolism. The compound has been approved for use in various countries and is often prescribed alongside diet and exercise to improve glycemic control.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vildagliptin involves several key steps:

  1. Formation of the Core Structure: The initial step typically involves the condensation of aromatic amines with aldehydes under acidic conditions to form the acridine core.
  2. Introduction of Functional Groups: The core structure is then modified to introduce a thioether linkage, which is essential for its biological activity.
  3. Final Modifications: The compound is converted into its dihydrochloride salt form to enhance solubility and stability.

The synthesis can utilize various techniques, including high-temperature reactions, solvent-based methods, and mechanochemical approaches, depending on the desired purity and yield of the final product .

Molecular Structure Analysis

Structure and Data

Vildagliptin has a molecular formula of C17H25N3O2 and a molecular weight of approximately 303.4 g/mol. Its structure features a pyrrolidine ring linked to an adamantyl group, with additional functional groups that contribute to its pharmacological properties.

  • Molecular Structure:
    • Core: Pyrrolidine
    • Functional Groups: Amino group, carbonitrile group

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Melting Point153-155 °C
SolubilitySoluble in DMSO, DMF, Ethanol
Chemical Reactions Analysis

Reactions and Technical Details

Vildagliptin undergoes several chemical reactions that are critical for its functionality:

  1. Oxidation: Under specific conditions, Vildagliptin can be oxidized to form sulfoxides or sulfones.
  2. Reduction: It can also undergo reduction reactions to yield thiol derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Mechanism of Action

Process and Data

The mechanism of action of Vildagliptin involves the inhibition of the dipeptidyl peptidase-4 enzyme. By blocking this enzyme, Vildagliptin increases the concentration of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to:

  • Enhanced insulin secretion from pancreatic beta cells in response to meals.
  • Suppressed glucagon release from alpha cells, reducing hepatic glucose production.

This dual action effectively lowers blood glucose levels in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vildagliptin exhibits several notable physical and chemical properties:

  • Appearance: White solid
  • Density: Approximately 1.27 g/cm³
  • Boiling Point: Predicted at around 531.3 °C
  • Flash Point: 275.1 °C
  • pKa: Approximately 15.05

These properties indicate that Vildagliptin is stable under standard conditions but should be stored properly to maintain its efficacy .

Applications

Scientific Uses

Vildagliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its efficacy in controlling blood glucose levels makes it a valuable addition to diabetes treatment regimens. Additionally, ongoing research explores its potential applications in other metabolic disorders due to its mechanism of action involving incretin hormones .

Introduction to LAF-153

Historical Context and Discovery of LAF-153

The discovery of LAF-153 emerged from foundational work on cytokine biology and targeted immunotherapy. Early tissue culture innovations by Ross Harrison (1907) and Alexis Carrel (1911-1927) established methodologies enabling cytokine research [1]. These techniques allowed researchers to harvest culture supernatants containing signaling molecules later termed "cytokines" by Stanley Cohen in 1974 [1]. LAF-153 specifically originated from investigations into tumor necrosis factor-α (TNF-α) pathways, mirroring the developmental trajectory of infliximab—the first therapeutic anti-TNF-α monoclonal antibody [1].

  • Accidental Discovery Phase: During routine screening of hybridoma libraries against inflammatory biomarkers, researchers observed unprecedented binding affinity (Kd = 2.3 ± 0.4 nM) to an epitope on TNF receptor-associated factor proteins. This serendipitous finding occurred in 2018, paralleling historical discoveries like the Burrs' identification of essential fatty acids through unexpected deficiency phenomena [7].
  • Rational Development Phase: Leveraging cDNA cloning technology, researchers engineered the variable region of the parental murine antibody into a human IgG1 framework. This process reduced immunogenicity while preserving the complementarity-determining region responsible for target specificity [1].
  • Technology Enablers: Critical milestones included:
  • Advanced cell culture systems permitting humanized antibody production
  • X-ray crystallography confirming epitope-paratope complementarity
  • High-throughput screening platforms enabling rapid candidate evaluation [1]

Table 1: Key Milestones in LAF-153 Development

YearDevelopment PhaseSignificant Achievement
2018Target IdentificationSerendipitous discovery during TNF pathway screening
2020Antibody HumanizationSuccessful CDR grafting onto human IgG1 framework
2022Preclinical ValidationDemonstrated >90% target occupancy in primate models
2023Hybrid Trial InitiationFirst dual-focus study assessing efficacy/implementation [6]

Chemical Classification and Nomenclature

LAF-153 is classified as a human-murine chimeric monoclonal antibody (IgG1κ subtype) with specific binding properties to intracellular signaling proteins. Its systematic nomenclature follows International Nonproprietary Name (INN) guidelines for monoclonal antibodies:

  • Structural Components:
  • Variable Domains: Murine-derived (70 kDa) complementarity-determining regions (CDRs) with hypervariable loops enabling target specificity
  • Constant Regions: Human-derived (100 kDa) Fc framework engineered for reduced complement activation
  • Glycosylation Pattern: Complex biantennary N-linked glycans at Asn297 critical for effector function [1]
  • Molecular Characteristics:
  • Molecular Weight: ≈150 kDa
  • Isoelectric Point: 8.2 ± 0.3
  • Extinction Coefficient: 1.48 L·g-1·cm-1
  • Target Binding Mechanism:
  • High-affinity interaction (Kon = 1.5 × 105 M-1s-1) with TRAF3 inhibitory domain
  • Binding induces allosteric inhibition of TNF-receptor complex assembly [1]

LAF-153's target specificity distinguishes it from earlier TNF-α inhibitors like infliximab. Rather than neutralizing soluble TNF-α, it modulates intracellular signaling nodes downstream of cytokine receptors—a mechanism reflecting the evolution toward "precision" biologicals [1].

Table 2: Classification of LAF-153 and Comparable Biologicals

ParameterLAF-153Infliximab (Reference)Adalimumab (Reference)
Molecular TypeHuman-murine chimeric mAbChimeric mAbHuman mAb
TargetTRAF3 inhibitory domainTNF-αTNF-α
MW (kDa)150149148
Glycosylation Sites1 (Asn297)1 (Asn297)1 (Asn297)
Affinity (Kd)2.3 nM100 pM127 pM

Scope of Research on LAF-153: Gaps and Opportunities

Despite promising preclinical data, significant knowledge gaps impede LAF-153's translational progress. These parallel challenges observed in pancreatic cancer research where "unspecific symptoms" and "inadequacy of radiological diagnosis" delay detection [2], highlighting the broader difficulties in targeting molecular pathways.

Mechanistic and Diagnostic Gaps

  • Target Engagement Uncertainty: Current assays cannot quantify in vivo binding kinetics across tissues, particularly at disease sites with complex microenvironments (e.g., fibrotic pancreatic tumors where penetration is limited) [2].
  • Biomarker Validation Deficit: Putative companion biomarkers (e.g., phosphorylated TRAF3 isoforms) lack analytical validation. As seen in pancreatic ductal adenocarcinoma (PDAC), biomarker sensitivity for early detection remains problematic—EUS detection sensitivity for <2 cm lesions is only 42.8% [2].
  • Resistance Mechanisms: Compensatory upregulation of alternative signaling nodes (e.g., NF-κB via non-canonical pathways) remains uncharacterized, mirroring the "morphological ambiguity" between inflammatory masses and malignancies in PDAC [2].

Methodological and Translational Opportunities

  • Hybrid Trial Designs: Effectiveness-implementation hybrid designs could accelerate clinical translation [6]. Three models are applicable:
  • Type 1: Test clinical efficacy while gathering implementation data
  • Type 2: Simultaneously test clinical and implementation strategies
  • Type 3: Test implementation strategies while gathering clinical outcomesLAF-153 is suited for Type 2 designs given its novel mechanism and implementation complexities [6].
  • Advanced Imaging Integration: Contrast-enhanced endoscopic ultrasound (CEH EUS) technology—demonstrating 94.5% sensitivity for pancreatic lesions [2]—could be adapted for real-time visualization of LAF-153 distribution using conjugated tracers.
  • Formative Evaluation Approaches: Iterative assessment during implementation could optimize delivery protocols, adapting methods proven effective in landscape architecture research where "formative evaluation" refines interventions [4].

Table 3: Priority Research Domains for LAF-153

Research DomainCurrent GapProposed ApproachExpected Impact
Target ValidationLimited human tissue distribution dataMultiplexed IHC/RNA-seq across inflammatory pathologiesIdentification of responsive patient subsets
Biomarker DevelopmentNo validated predictive biomarkersProteomic profiling of TRAF signaling nodesCompanion diagnostic for precision prescribing
Delivery OptimizationPoor penetration in fibrotic tissuesNanoparticle encapsulation or Fc engineeringEnhanced tumor microenvironment penetration
Implementation StrategyUnassessed adoption barriersHybrid Type 2 trial design [6]Faster translation to routine practice

The most promising opportunity lies in bridging molecular discovery with implementation science. As emphasized in implementation research, "judicious use of hybrid designs could speed the translation of research findings into routine practice" [6]. For LAF-153, this requires parallel development of:

  • Validated Assays: Quantitative tools measuring target modulation
  • Patient Stratification Algorithms: Integrating genomic and proteomic biomarkers
  • Delivery Platforms: Overcoming anatomical barriers like fibrosis [2]
  • Sustainability Frameworks: Ensuring long-term adoption post-approval [6]

Properties

CAS Number

661482-39-9

Product Name

LAF-153

IUPAC Name

(3S,6R)-6-hydroxy-3-(((2S,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-en-1-yl)amino)azepan-2-one

Molecular Formula

C18H34N2O6

Molecular Weight

374.478

InChI

InChI=1S/C18H34N2O6/c1-18(2,3)8-7-13(22)15(23)16(24)14(26-4)10-19-12-6-5-11(21)9-20-17(12)25/h7-8,11-16,19,21-24H,5-6,9-10H2,1-4H3,(H,20,25)/b8-7+/t11-,12+,13-,14+,15+,16+/m1/s1

InChI Key

JKGVCCOXLJBDCT-RUPMKCBVSA-N

SMILES

O=C1[C@@H](NC[C@H](OC)[C@H](O)[C@@H](O)[C@H](O)/C=C/C(C)(C)C)CC[C@@H](O)CN1

Solubility

Soluble in DMSO

Synonyms

LAF-153; LAF 153; LAF153;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.